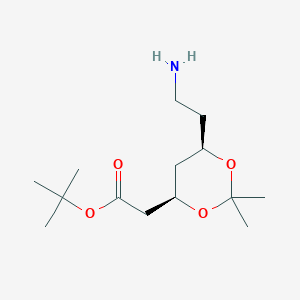

(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

Descripción general

Descripción

Synthesis Analysis

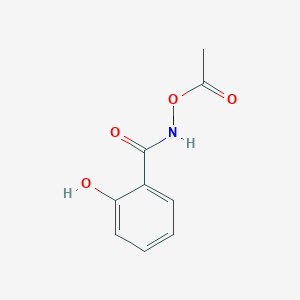

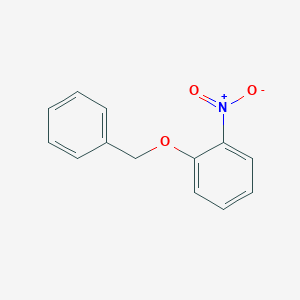

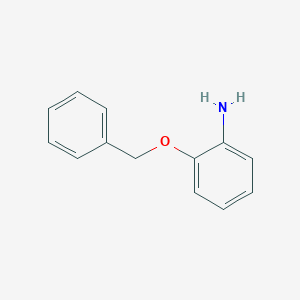

A novel synthesis route for "(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate" has been described, employing the Henry reaction as a pivotal step. This method involves nitromethane reacting with tert-butyl [(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl] acetate to form a nitroaldol, which is subsequently O-acetylated. Reduction of the intermediate and catalytic hydrogenation of the nitro group yields the target compound (Rádl, 2003).

Molecular Structure Analysis

The structure of similar dioxane derivatives has been characterized using various spectroscopic techniques and X-ray diffraction, illustrating the versatility of the dioxane framework in forming crystalline structures with distinct molecular arrangements. These studies highlight the ability of the dioxane ring to participate in hydrogen bonding and form stable crystalline structures (Jebas et al., 2013).

Chemical Reactions and Properties

The reactivity of similar compounds underlines the synthetic utility of the tert-butyl and dioxane moieties in organic synthesis. These functionalities can undergo various reactions, including cycloadditions and nucleophilic additions, demonstrating the compound's role as a versatile intermediate in synthesizing complex molecules. For example, tert-butyl(dimethylamino)methyl phenol's synthesis through the Mannich reaction exemplifies the chemical reactivity of tert-butyl-based compounds (Guo, 2010).

Physical Properties Analysis

The physical properties of compounds containing the dioxane structure are significantly influenced by their crystalline structure and molecular interactions. The formation of dimers and the crystal packing in structures containing the dioxane ring are critical for understanding the compound's solubility, stability, and reactivity. The ability of these compounds to form stable crystalline structures through hydrogen bonding is a key factor in their physical properties (Jebas et al., 2013).

Chemical Properties Analysis

The chemical properties of "(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate" and similar compounds can be explored through their reactivity in various chemical reactions. The presence of tert-butyl and dioxane groups allows for selective reactions at these sites, offering pathways to synthesize a wide range of derivatives and products with potential applications in different fields, including pharmaceuticals (Yavari et al., 2003).

Aplicaciones Científicas De Investigación

This compound is used in scientific research applications, particularly in organic syntheses (Paquette, Earle, & Smith, 2003).

It serves as a key intermediate in the synthesis of HMG-CoA reductase inhibitors, an important class of drugs used to lower cholesterol (Rádl, 2003).

The synthesis of this compound is also a crucial step in the efficient enantioselective total synthesis of Atorvastatin Calcium, a widely used statin medication (Vempala, Shree, Narra, & Dasgupta, 2022).

In another study, tert-butyl isocyanide reacts with related compounds to produce functionalized products, showcasing the versatility of this chemical class in synthetic organic chemistry (Yavari, Zare, & Mohtat, 2007).

The synthesis approach for related dioxinone compounds has been reported to achieve the highest overall yield, indicating the ongoing advancements in the synthesis techniques for these types of compounds (Časar, 2008).

Additionally, the compound has been linked to the production of tert-butyl 6-aminopenicillanate, demonstrating its relevance in the synthesis of pharmaceutical intermediates (Veinberg et al., 1999).

Propiedades

IUPAC Name |

tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6-9,15H2,1-5H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSHVKNLMBMKSR-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H](C[C@@H](O1)CC(=O)OC(C)(C)C)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | |

CAS RN |

125995-13-3 | |

| Record name | 1,1-Dimethylethyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125995-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-B](/img/structure/B16608.png)

![(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16609.png)

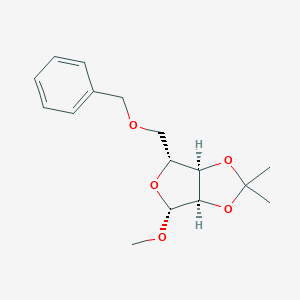

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16610.png)

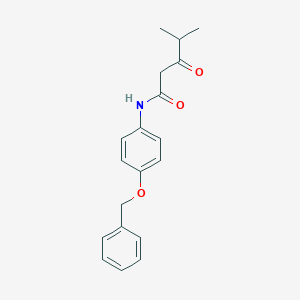

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16615.png)